1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride, more commonly known as 1-DMAA, is a synthetic stimulant drug that has been used in dietary supplements and as a recreational drug. It has been found to have a wide range of pharmacological effects, including stimulatory effects on the central nervous system, psychomotor performance, and cardiovascular system. 1-DMAA has been studied for its potential as a treatment for a variety of conditions, including obesity, Alzheimer’s disease, and attention-deficit/hyperactivity disorder (ADHD).
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
1,3-Disubstituted ureas, which can be synthesized from 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride, are known as non-nucleoside HIV-1 reverse transcriptase inhibitors .
Cholinesterase Inhibitors for Alzheimer’s Disease Treatment
This class of compounds is also used as cholinesterase inhibitors for the treatment of Alzheimer’s disease .
Anticancer Activity
These compounds have shown to exhibit anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines .
Bactericidal Activity
1,3-Disubstituted ureas have bactericidal activity against M. tuberculosis .
Inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)
Adamantyl-containing 1,3-disubstituted ureas are used as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors. The TDP1 enzyme is an important additional biotarget for anticancer therapy .
Inhibitors of Soluble Epoxide Hydrolase (sEH)
One of the promising areas of application of adamantyl-containing 1,3-disubstituted ureas is their use as target-oriented inhibitors of mammalian and human soluble epoxide hydrolase (sEH, E.C. 3.3.2.10). This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .
Synthesis of 1,3-Disubstituted Ureas
The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields. The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .
Oxygenation Reactions
1,3-Dimethyladamantane reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
Mechanism of Action
Target of Action
The primary targets of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
1-(3,5-dimethyl-1-adamantyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14;/h10-11H,4-9,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFNIKYWULXIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)(CC(C3)(C2)C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride | |
CAS RN |
352444-60-1 |
Source
|
Record name | 1-(3,5-dimethyladamantan-1-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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